Fluorescein-Cadaverine Dihydrobromide

Übersicht

Beschreibung

Fluorescein-Cadaverine Dihydrobromide is a fluorescent compound used in diagnostic imaging . It is synthesized by the reaction of cadaverine with fluorescein . The primary aliphatic amine of fluorescein cadaverine can be reversibly coupled to aldehydes and ketones to form a Schiff base .

Synthesis Analysis

Fluorescein-Cadaverine Dihydrobromide is synthesized by the reaction of cadaverine with fluorescein . The primary aliphatic amine of fluorescein cadaverine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to generate a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) .Molecular Structure Analysis

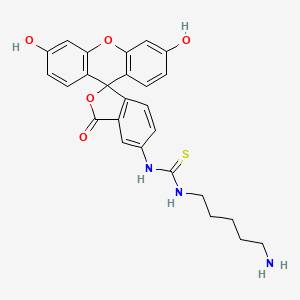

Fluorescein-Cadaverine Dihydrobromide contains a total of 64 bonds; 39 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aromatic ester, and 1 urea derivative .Chemical Reactions Analysis

The primary aliphatic amine of fluorescein cadaverine can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to generate a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) .Physical And Chemical Properties Analysis

Fluorescein-Cadaverine Dihydrobromide is an orange solid . Its molecular formula is C26H27Br2N3O5S and its molecular weight is 653.38 g/mol .Wissenschaftliche Forschungsanwendungen

Evaluation of Squamous Differentiation in Stratified Epithelia : Fluorescein cadaverine incorporation into cornified envelopes is used as a fluorescent substitute for endogenous transglutaminase substrates, enabling the visualization and quantification of squamous differentiation in keratinocytes. This technique is valuable in evaluating the effects of chemicals on squamous differentiation in cultured keratinocytes (Gray, Malton, & Clothier, 2004).

Interference with Interferon Action : Dansyl cadaverine, a derivative, inhibits the induction of the antiviral state when added to human fibroblasts treated with interferon. This reveals a potential role in modulating immune responses (Anderson, Tycko, Maxfield, & Vilček, 1982).

Antimicrobial Activity : Synthesized fluorescein derivatives have shown antimicrobial activities against various bacterial strains and fungi. These derivatives enhance the effectiveness of silver nanoparticles, demonstrating potential in developing antimicrobial agents (Negm, Abou Kana, Abd-Elaal, & Elwahy, 2016).

Ophthalmological Applications : Fluorescein is a commonly used dye in ophthalmology for diagnosing corneal lesions, investigating intraocular tumors, and examining the blood aqueous-humour barrier (Norn, 1964).

Microsurgical Anatomy in Cadavers : Fluorescein is used as a contrast for examining vascular anatomy in cadaver studies. Its application in fresh specimens aims to preserve the normal anatomy, making it a valuable tool in neuroanatomic research (Henriques & Pianetti, 2000).

Biological Probes and Dyes : Small-molecule fluorophores, like fluorescein and rhodamine derivatives, are essential in biochemical and biological research. They are modified to create sophisticated fluorescent dyes for advanced experiments (Lavis, 2017).

Surgical Treatment of Malignant Gliomas : Fluorescein accumulation in areas where the blood-brain barrier is damaged makes it suitable for intraoperative visualization of malignant gliomas. This enhances the efficacy of tumor resection (Acerbi et al., 2014).

Geothermal Tracer in Environmental Studies : Fluorescein dye is used to trace the path of injected fluids through geothermal reservoirs. Its stability at high temperatures is crucial for environmental monitoring and research in geothermal energy (Adams & Davis, 1991).

Drug Delivery in Bladder Diseases : Fluorescein cadaverine is used in a targeted drug delivery system to improve intravesical therapy of bladder diseases. This illustrates its potential in enhancing the efficacy of bladder disease treatments (Apfelthaler, Gassenbauer, Weisse, Gabor, & Wirth, 2018).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Fluorescein-Cadaverine Dihydrobromide are not mentioned in the search results, there is a general trend towards the development of more fluorescein derivatives with thermally activated delayed fluorescence (TADF) due to their long lifetime . This suggests that there may be potential for further development and application of Fluorescein-Cadaverine Dihydrobromide in the future.

Eigenschaften

IUPAC Name |

1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNZXNJCCZJIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659724 | |

| Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-Cadaverine Dihydrobromide | |

CAS RN |

786705-84-8 | |

| Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.